REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[C:9]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=2)[C:10]([O:12][C:13](C)(C)C)=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.N12CCCN=C1CCCCC2.[Br-].[K+].Cl>CO>[N:1]1([C:7]2[CH:8]=[C:9]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=2)[C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|
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Name
|
3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester
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Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1C=C(C(=O)OC(C)(C)C)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
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Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
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[Br-].[K+]
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
is stirred at 90° C. for 250 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
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The combined extacts are washed with saturated aqueous sodium hydro-carbonate (2×25 mL), water (2×25 mL) and brine (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from ethyl acetate-hexane
|
Reaction Time |
250 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |